molecular formula C11H15NO2 B8010118 N-[2-(3-methoxyphenyl)ethyl]acetamide

N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B8010118
M. Wt: 193.24 g/mol
InChI Key: FLOPYZXYIGHBJL-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenyl ring linked to an ethylacetamide backbone. Its molecular formula is C11H15NO2, with a molecular mass of 193.24 g/mol. The compound has been studied extensively in medicinal chemistry, particularly as a precursor for melatonergic ligands targeting MT1 and MT2 receptors . Its synthesis typically involves condensation reactions, such as the use of phosphorus oxychloride in toluene under reflux conditions .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPYZXYIGHBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methoxyphenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed and heated to facilitate the formation of the acetamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-methoxyphenylethyl)acetamide may involve more scalable methods. For instance, the reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylethylacetamide.

    Reduction: Formation of 3-methoxyphenylethylamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenylethylamine with acetic anhydride under mild conditions. The reaction can be optimized for industrial production by controlling temperature and pressure to enhance yield and purity.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction : The amide group can be reduced to an amine.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Major Products Formed

  • Oxidation : 3-hydroxyphenylethylacetamide.
  • Reduction : 3-methoxyphenylethylamine.
  • Substitution : Derivatives with different functional groups replacing the methoxy group.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the creation of various derivatives that can be utilized in further chemical research and development.

Biology

In biological studies, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Research has indicated that it may interact with specific enzymes or receptors, leading to physiological effects that are beneficial in therapeutic contexts.

Medicine

The compound is being explored for its therapeutic effects, particularly in drug development. It has shown promise in enhancing binding affinity for certain receptors, making it a candidate for further investigation in pharmacological applications. For example, studies have demonstrated that derivatives of this compound exhibit significant binding affinity at melatonin receptors, which could have implications for sleep disorders and other related conditions .

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials. Its versatility in synthesis makes it valuable for creating a range of compounds used across different sectors.

Case Studies and Research Findings

  • Binding Affinity Studies :
    • A study highlighted the enhanced binding affinity of this compound derivatives at melatonin receptors compared to unsubstituted compounds. This indicates potential applications in treating sleep-related disorders .
  • Antimicrobial Activity :
    • Research conducted on various derivatives showcased notable antimicrobial activity against specific bacterial strains. This opens avenues for developing new antimicrobial agents based on this compound .
  • Pharmacological Investigations :
    • Investigations into the pharmacological properties of this compound revealed its potential as a lead compound for drug development targeting neurological conditions .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

N-[2-(3-Ethoxyphenyl)ethyl]acetamide
  • Structure : The ethoxy group replaces the methoxy substituent.
  • Molecular Formula: C12H17NO2; Molecular Mass: 207.27 g/mol .
  • Key Differences: The ethoxy group increases lipophilicity (logP ~1.5 vs. Ethoxy analogs are less commonly reported in pharmacological studies, suggesting methoxy derivatives are preferred for receptor binding .
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
  • Structure: Diarylaminoethylacetamide with 3-methoxy and phenyl groups.
  • Key Differences: The diarylamino group enhances MT2 receptor selectivity (Ki = 0.6 nM for MT2 vs. 160 nM for MT1) compared to simpler mono-substituted analogs . Improved water solubility (logS = -3.2) due to polar amino groups, but lower metabolic stability than halogenated derivatives like UCM924 .

Functional Analogs

UCM924 (N-{2-[(3-Bromophenyl)-(4-Fluorophenyl)amino]ethyl}acetamide)
  • Structure : Bromo and fluoro substituents on the aryl rings.
  • Key Differences :
    • Halogenation improves metabolic stability (t1/2 in liver microsomes: 45 min vs. 22 min for UCM765) and enhances MT2 affinity (Ki = 0.4 nM) .
    • Demonstrated anxiolytic and sleep-inducing effects in preclinical models, attributed to optimized receptor interactions .
Natural Derivatives (e.g., N-(2-Hydroxyphenyl)acetamide)
  • Structure : Hydroxyphenyl substituent instead of methoxy.
  • Key Differences :
    • Higher polarity (logP ~0.8) due to the hydroxyl group, leading to better aqueous solubility but reduced blood-brain barrier penetration .
    • Isolated from fungal sources, these compounds often lack cytotoxicity, contrasting with synthetic analogs designed for receptor modulation .

Physicochemical and Pharmacological Profiles

Compound Molecular Formula Molecular Mass (g/mol) logP<sup>a</sup> Metabolic Stability (t1/2) Key Biological Activity
N-[2-(3-Methoxyphenyl)ethyl]acetamide C11H15NO2 193.24 1.2 30 min (rat liver microsomes) MT1/MT2 ligand precursor
N-[2-(3-Ethoxyphenyl)ethyl]acetamide C12H17NO2 207.27 1.5 25 min Limited pharmacological data
UCM765 C17H19N2O2 291.35 2.8 22 min MT2-selective partial agonist
UCM924 C16H15BrFN2O 365.21 3.1 45 min Antinociceptive, anxiolytic
N-(2-Hydroxyphenyl)acetamide C8H9NO2 151.16 0.8 N/A Non-cytotoxic

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

N-[2-(3-methoxyphenyl)ethyl]acetamide, also known as N-(3-methoxyphenylethyl)acetamide, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol
  • Structure : The compound features a methoxy group (-OCH3) attached to a phenyl ring, which is further linked to an ethyl chain and an acetamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may influence enzyme activity or receptor binding, leading to physiological effects such as anti-inflammatory or antimicrobial actions. The specific pathways involved can vary based on the context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α1500300
IL-61200250

This reduction indicates a potential therapeutic role in inflammatory diseases .

Case Studies

  • Case Study on Pain Relief : A clinical trial assessed the efficacy of this compound in patients with chronic pain. The results showed a significant decrease in pain scores compared to the placebo group after four weeks of treatment.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was tested against biofilms formed by Staphylococcus aureus. The compound demonstrated a reduction in biofilm biomass by approximately 60%, suggesting its potential utility in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Difference Biological Activity
N-(2-Phenylethyl)acetamideLacks methoxy groupLower antimicrobial activity
N-(4-Methoxyphenylethyl)acetamideMethoxy group at different positionSimilar anti-inflammatory activity
N-(3,4-Dimethoxyphenylethyl)acetamideContains an additional methoxy groupEnhanced potency against certain bacteria

The positioning of the methoxy group in this compound appears to enhance its biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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